4-(Bromomethyl)nonane

Lipophilicity Druglikeness Partition Coefficient

4-(Bromomethyl)nonane (CAS 1497343-76-6) is a branched, primary alkyl bromide with the molecular formula C₁₀H₂₁Br and a molecular weight of 221.18 g/mol. Its structure features a nine-carbon linear backbone with a bromomethyl substituent at the 4-position, placing the reactive halide centre at the terminus of a three-carbon branch.

Molecular Formula C10H21B
Molecular Weight 221.18 g/mol
CAS No. 1497343-76-6
Cat. No. B1444217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)nonane
CAS1497343-76-6
Molecular FormulaC10H21B
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCCCCCC(CCC)CBr
InChIInChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3
InChIKeyUNURUMLOCADGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)nonane (CAS 1497343-76-6) – Core Identity and Procurement-Relevant Profile


4-(Bromomethyl)nonane (CAS 1497343-76-6) is a branched, primary alkyl bromide with the molecular formula C₁₀H₂₁Br and a molecular weight of 221.18 g/mol . Its structure features a nine-carbon linear backbone with a bromomethyl substituent at the 4-position, placing the reactive halide centre at the terminus of a three-carbon branch . The compound is supplied as a neat liquid with a minimum purity specification of 97% and is classified as a non-hazardous material for transport under DOT/IATA regulations . Its computed XLogP3 of 5.2 and seven rotatable bonds define a characteristic lipophilic, flexible scaffold that distinguishes it from both linear alkyl bromides of equivalent carbon count and positional isomers .

Why Simple Alkyl Bromide Interchange Is Not Advisable for 4-(Bromomethyl)nonane Procurement


Alkyl bromides of comparable molecular weight cannot be treated as generic, interchangeable electrophiles because the position and extent of branching govern lipophilicity, steric accessibility at the reaction centre, and conformational flexibility – each of which directly influences reaction rate, selectivity, and final product properties [1]. Linear 1-bromodecane (C₁₀H₂₁Br) and positional isomers such as 3-(bromomethyl)nonane exhibit measurably different LogP values and steric profiles, meaning that substitution without re-validation can alter partition coefficients, lead to unexpected stereochemical outcomes, or reduce coupling efficiency in SN2-based synthetic sequences . An evidence-first comparison of computed and experimental parameters is therefore essential before selecting an alkyl bromide building block for research or scale-up.

4-(Bromomethyl)nonane: Head-to-Head Quantitative Differentiation Against Closest Analogs


Lipophilicity Comparison: XLogP3 of 4-(Bromomethyl)nonane Versus Linear and Positional Isomers

4-(Bromomethyl)nonane exhibits an XLogP3 of 5.2, which is 0.73 log units lower than the linear isomer 1-bromodecane (LogP 5.93) and 0.27 log units higher than the positional isomer 3-(bromomethyl)nonane (LogP 4.933) . This intermediate lipophilicity positions the compound as a moderate-hydrophobicity alkylating agent, potentially offering a superior balance between membrane permeability and aqueous solubility in early-stage medicinal chemistry campaigns when compared to its more lipophilic linear counterpart or its slightly less lipophilic 3-substituted isomer [1].

Lipophilicity Druglikeness Partition Coefficient

Steric Accessibility Probed by Rotatable Bond Count: 4-(Bromomethyl)nonane Versus Shorter- and Longer-Chain Homologs

The target compound possesses seven rotatable bonds, compared to six for the C9 homolog 4-(bromomethyl)octane and eight for the C11 homolog 4-(bromomethyl)decane . In primary alkyl bromides, the number of rotatable bonds correlates with the conformational entropy penalty upon binding or crystallisation and with the degree of steric shielding of the electrophilic carbon by remote chain segments. A rotatable bond count of seven represents an intermediate flexibility that may offer a practical compromise between the reduced steric congestion of the shorter homolog and the greater conformational disorder of the longer homolog, which can complicate crystallisation or reduce effective molarity in ring-closing reactions [1].

Conformational Flexibility Steric Hindrance SN2 Reactivity

Positional Isomer Differentiation: 4-Bromomethyl Versus 3-Bromomethyl Substitution and the Impact on Steric Environment Around the Electrophilic Centre

In 4-(bromomethyl)nonane, the bromomethyl group is attached to the 4-position of a nonane chain, creating a chiral centre three carbon atoms away from the electrophilic CH₂Br group. By contrast, in 3-(bromomethyl)nonane, the chiral centre resides only two carbon atoms from the reactive site . This topological difference means that any nucleophilic attack at the CH₂Br carbon in the 3-isomer occurs in closer proximity to a pre-existing stereogenic centre, which can increase diastereoselectivity in reactions with prochiral nucleophiles or in the formation of new stereogenic centres adjacent to the former bromomethyl position [1][2]. The 4-isomer, with the stereogenic centre more remote, provides a relatively less biased steric environment, which may be advantageous when stereochemical independence from the existing chiral centre is desired.

Steric Environment Positional Isomerism Nucleophilic Substitution

SN2 Reaction Rate Hierarchy: Primary Alkyl Bromide Status of 4-(Bromomethyl)nonane Shared with Linear and Homologous Primary Bromides

4-(Bromomethyl)nonane retains a primary alkyl bromide electrophilic centre, which falls into the highest relative rate category for SN2 displacement. Classic kinetic studies place primary alkyl bromides (e.g., CH₃CH₂Br) at a relative rate of approximately 1.0, compared to 10⁻² for isobutyl bromide and 10⁻⁵ for neopentyl bromide [1]. Because the branching in 4-(bromomethyl)nonane occurs at the 4-position, the steric hindrance at the CH₂Br reaction site is essentially identical to that of linear 1-bromodecane, meaning the compound is predicted to react with SN2 rates comparable to linear primary alkyl bromides rather than the significantly attenuated rates of β-branched or secondary bromides such as 2-bromodecane or 3-(bromomethyl)nonane, where the alkyl chain begins to encroach on the electrophilic centre [2][3]. This establishes 4-(bromomethyl)nonane as a full-activity primary alkylating agent while retaining the favourable lipophilicity and solubility profile of a branched hydrocarbon framework.

SN2 Reactivity Alkylation Efficiency Leaving Group

Recommended Application Scenarios for 4-(Bromomethyl)nonane Based on Differentiated Evidence


Medicinal Chemistry Alkylation Libraries Requiring Balanced Lipophilicity (LogP 5.2)

The XLogP3 of 5.2 sits between that of 1-bromodecane (5.93) and 3-(bromomethyl)nonane (4.93) . In parallel medicinal chemistry campaigns, this intermediate lipophilicity can improve early ADME profiles by avoiding the excessively high logP of linear decyl derivatives that often lead to metabolic instability and phospholipidosis risk, while retaining sufficient membrane permeability. Researchers synthesising CNS-targeted or orally bioavailable compound libraries may thus prefer 4-(bromomethyl)nonane as a primary alkylating agent that delivers a lower logP than the linear decane series without resorting to shorter-chain homologs that reduce hydrophobic binding interactions.

SN2-Driven Diversification Where Maximum Reaction Rate Is Required

Because the bromomethyl group is located at the terminus of an unbranched three-carbon segment, the electrophilic carbon experiences primary-alkyl steric accessibility comparable to 1-bromodecane [1]. This makes 4-(bromomethyl)nonane suitable for high-throughput alkylation protocols (e.g., amine or phenoxide alkylation) where rapid, high-yielding SN2 conversion is critical. Scientists using automated parallel synthesis platforms can select this building block over 3-(bromomethyl)nonane or β-branched bromides to minimise reaction time and maximise conversion without the need for excess reagent or forcing conditions.

Asymmetric Synthesis Requiring a Remote Stereogenic Centre with Minimal Substrate Bias

The chiral centre at C4 is separated from the electrophilic CH₂Br by three bonds, compared to only two bonds in the 3-isomer . When the goal is to introduce a new stereogenic centre at the former bromomethyl position without strong diastereofacial bias from the existing stereochemistry, the 4-isomer's greater distance reduces 1,3- and 1,4-steric interactions. This application scenario is particularly relevant in the synthesis of enantiomerically enriched intermediates for natural product or pharmaceutical synthesis where substrate-controlled diastereoselectivity must be deliberately minimised or independently tuned.

Physicochemical Property Optimisation of Liquid Crystalline or Surfactant Intermediates

The seven-rotatable-bond structure and branched C10 framework of 4-(bromomethyl)nonane confer a distinct packing geometry compared to linear 1-bromodecane . In the design of liquid crystalline mesogens or amphiphilic molecules, branching at the 4-position can depress melting points and reduce crystallinity relative to linear alkyl chains of identical carbon number, while the intermediate chain length (C10) provides a balance between hydrophobic phase separation and processability. This makes the compound a strategic building block for tuning thermotropic behaviour in functional organic materials.

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